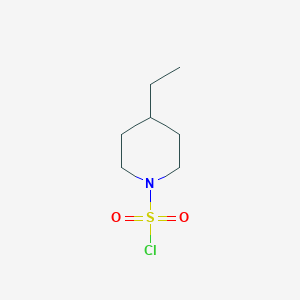

4-乙基哌啶-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Ethylpiperidine-1-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers discuss various sulfonyl chloride derivatives and their applications in organic synthesis, which can provide insights into the chemical behavior and potential uses of 4-Ethylpiperidine-1-sulfonyl chloride. These derivatives are used as catalysts, intermediates, and reactants in the synthesis of various organic compounds, indicating the reactivity and utility of sulfonyl chloride functional groups in chemical synthesis .

Synthesis Analysis

The synthesis of sulfonyl chloride derivatives is often achieved through the reaction of sulfonic acids with thionyl chloride or chlorosulfuric acid. For example, the synthesis of 4,4'-bipyridinium sulfonic acid chloride involves the use of chlorosulfuric acid . Similarly, 1-sulfopyridinium chloride is synthesized and characterized by various spectroscopic methods . These methods could potentially be applied to the synthesis of 4-Ethylpiperidine-1-sulfonyl chloride, with adjustments for the specific structure of the ethylpiperidine moiety.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized using techniques such as FT-IR, XRD, SEM, EDX, TGA, NMR, and mass spectra . These techniques provide detailed information about the molecular framework, functional groups, and crystalline nature of the compounds. For instance, the crystal structure of a bipyridine derivative is elucidated using X-ray diffraction, revealing the presence of hydrogen bonding and intermolecular interactions .

Chemical Reactions Analysis

Sulfonyl chloride derivatives are reactive and can participate in various chemical reactions. They are used as catalysts in the synthesis of amidoalkyl phenols , fused dihydropyrimidinones , and phthalazine derivatives . The reactivity of these compounds suggests that 4-Ethylpiperidine-1-sulfonyl chloride could also be used in similar condensation and cyclization reactions, potentially acting as an electrophile or catalyst.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives include their solubility, thermal stability, and reactivity. These properties are influenced by the presence of the sulfonyl chloride group and the overall molecular structure. For example, the thermal stability of these compounds is assessed using TGA , and their solubility could be inferred from the solvent-free conditions used in some of the reactions . The physical properties of 4-Ethylpiperidine-1-sulfonyl chloride would likely be similar, with potential applications in solvent-free conditions and high thermal stability.

科学研究应用

合成和工业应用:

- 像4-乙基哌啶-1-磺酰氯这样的磺酰氯在生产各种商业产品中被广泛使用,包括洗涤剂、离子交换树脂、弹性体、药品、染料和除草剂。它们在磺酸和酯的合成中作为半成品。生产磺酰氯的方法已经发展得更加方便且产量更高,因此在工业和实验室应用中变得不可或缺(Lezina, Rubtsova, & Kuchin, 2011)。

环境分析:

- 磺酰氯的衍生物,如10-乙基喹啉-2-磺酰氯,已经被开发用于对废水中的内分泌干扰化合物等环境污染物进行敏感检测。这些衍生物提高了分析的灵敏度和回收率,这对于环境监测和保护至关重要(Zhang et al., 2012)。

化学合成和反应:

- 在化学合成中,磺酰氯被用于各种反应,包括环氧磺酮和磺酰磺酯胺加合物的形成。这些化合物在创造各种化学结构方面非常有用,这些结构在药物化学和材料科学中有应用(Opitz, Ehlis, & Rieth, 1990)。

制药研究:

- 在制药研究中,磺酰氯被用于化合物的衍生化,增强其检测和定量能力。例如,它们被用于高效液相色谱(HPLC)测定各种样品中的生物胺和激素,包括食品和环境样品。这对于确保食品安全和制药分析至关重要(You et al., 2009)。

催化:

- 磺酰氯也被用于催化,例如在有机化合物的钌催化磺化中。这种应用在创造用于各种工业过程中的专用化学品方面非常重要(Saidi et al., 2011)。

作用机制

未来方向

属性

IUPAC Name |

4-ethylpiperidine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-2-7-3-5-9(6-4-7)12(8,10)11/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBJGVKLVYWVDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)

![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)